![molecular formula C15H15NO3S B169714 1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid CAS No. 146384-40-9](/img/structure/B169714.png)
1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid, also known as TMB-6S, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of indole, a heterocyclic organic compound that is commonly found in many natural products and synthetic drugs. TMB-6S has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a wide range of fields.
Mecanismo De Acción
The mechanism of action of 1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid is not fully understood, but it is believed to involve the binding of the compound to specific proteins or enzymes in the body. This binding can lead to changes in the activity of these proteins or enzymes, which can in turn affect a variety of biochemical and physiological processes.
Efectos Bioquímicos Y Fisiológicos
1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. This compound has also been shown to have anti-tumor activity, suggesting that it may have potential as a cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid in lab experiments is its ability to act as a fluorescent probe, allowing researchers to easily detect the presence of specific proteins or enzymes. However, one limitation of this compound is that it can be difficult to synthesize in large quantities, which can limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research involving 1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid. One area of interest is the development of new drugs based on the structure of this compound, which could have applications in the treatment of a wide range of diseases. Another area of interest is the use of 1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid as a diagnostic tool for the early detection of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Métodos De Síntesis
1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid can be synthesized using several different methods, including the reaction of indole-6-carboxylic acid with chlorosulfonic acid and subsequent treatment with methylamine. Another method involves the reaction of indole-6-carboxylic acid with thionyl chloride and subsequent treatment with methylamine. These methods have been well-documented in the scientific literature and have been used to produce 1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid in high yields.
Aplicaciones Científicas De Investigación
1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein aggregation in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have potential applications in the development of new drugs for the treatment of cancer and other diseases.
Propiedades
Número CAS |
146384-40-9 |
|---|---|
Nombre del producto |
1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid |
Fórmula molecular |
C15H15NO3S |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
1,1,2-trimethylbenzo[e]indole-6-sulfonic acid |
InChI |
InChI=1S/C15H15NO3S/c1-9-15(2,3)14-11-5-4-6-13(20(17,18)19)10(11)7-8-12(14)16-9/h4-8H,1-3H3,(H,17,18,19) |
Clave InChI |
WIKWUAPVIJGCOG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C1(C)C)C3=C(C=C2)C(=CC=C3)S(=O)(=O)O |
SMILES canónico |
CC1=NC2=C(C1(C)C)C3=C(C=C2)C(=CC=C3)S(=O)(=O)O |
Sinónimos |
1,1,2-TriMethyl-1H-benzo[e]indole-6-sulfonic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



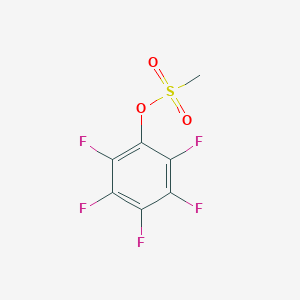
![7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane](/img/structure/B169633.png)
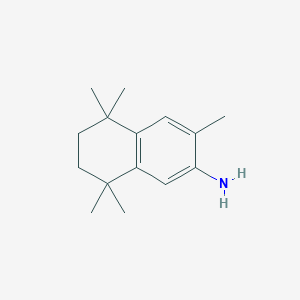
![1,4-Dioxaspiro[4.4]nonan-7-one](/img/structure/B169636.png)
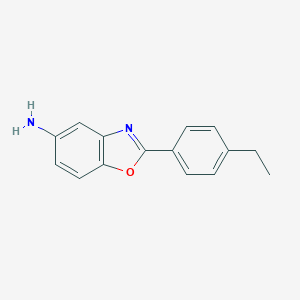

![(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B169643.png)
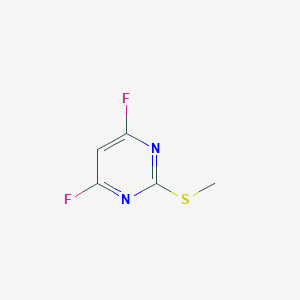
![4-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169649.png)
![3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B169650.png)
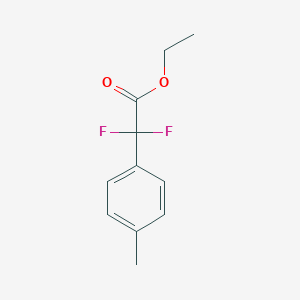
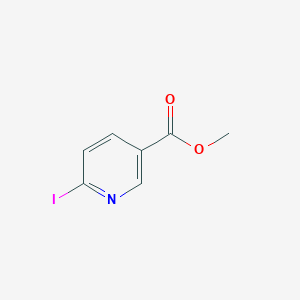
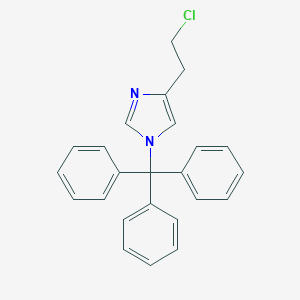
![6-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B169660.png)